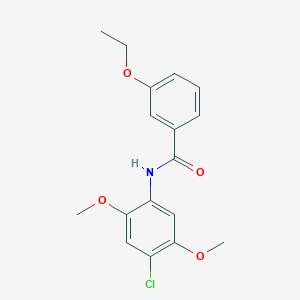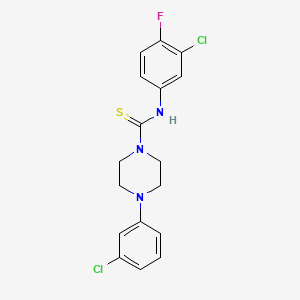![molecular formula C15H21NO2 B4601626 N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide](/img/structure/B4601626.png)
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide
Overview
Description
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of an oxolane ring, also known as a tetrahydrofuran ring, attached to a carboxamide group. The compound also features a 4-methylphenyl group, which is a benzene ring substituted with a methyl group at the para position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the oxolane ring with a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester. This step may require the use of coupling agents like dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond.
Introduction of the 4-Methylphenyl Group: The final step involves the alkylation of the oxolane-2-carboxamide with a 4-methylphenylpropyl halide. This reaction is typically carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolane ring or the 4-methylphenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (thiols, amines)
Major Products Formed
Oxidation: Hydroxyl or carbonyl derivatives
Reduction: Amine derivatives
Substitution: Various substituted oxolane or phenyl derivatives
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The oxolane ring and the carboxamide group play crucial roles in the binding affinity and specificity of the compound. The 4-methylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methylphenyl)ethyl]oxolane-2-carboxamide
- N-[1-(4-methylphenyl)butyl]oxolane-2-carboxamide
- N-[1-(4-methylphenyl)propyl]pyrrolidine-2-carboxamide
Uniqueness
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts specific chemical properties, such as increased stability and reactivity. The 4-methylphenyl group enhances the compound’s lipophilicity, making it more suitable for biological applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, leading to distinct biological activities and therapeutic potentials.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-13(12-8-6-11(2)7-9-12)16-15(17)14-5-4-10-18-14/h6-9,13-14H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNVBFONMFJOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(4-ethoxyphenyl)-N~1~-isopropyl-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4601559.png)



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4601583.png)

![dimethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B4601598.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B4601600.png)
![4-BROMO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZENESULFONAMIDE](/img/structure/B4601608.png)
![2-Ethyl-4,7-dimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B4601614.png)
![4-methoxy-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B4601635.png)

![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4601646.png)
